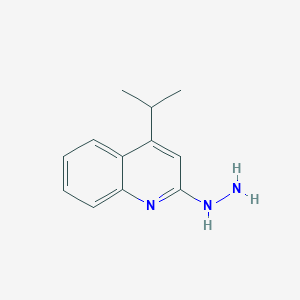
(4-propan-2-ylquinolin-2-yl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(4-propan-2-ylquinolin-2-yl)hydrazine is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing aromatic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of the hydrazinyl group at the 2-position and the isopropyl group at the 4-position of the quinoline ring imparts unique chemical and biological properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-propan-2-ylquinolin-2-yl)hydrazine typically involves the reaction of 2-chloroquinoline with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
2-Chloroquinoline+Hydrazine Hydrate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts can be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
(4-propan-2-ylquinolin-2-yl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
科学的研究の応用
(4-propan-2-ylquinolin-2-yl)hydrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of (4-propan-2-ylquinolin-2-yl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the quinoline ring can intercalate into DNA, disrupting its replication and transcription processes .
類似化合物との比較
Similar Compounds
2-Hydrazinylthiazole derivatives: Known for their antimicrobial properties.
Quinolinyl-pyrazoles: Exhibits pharmacological activities similar to quinoline derivatives.
Uniqueness
(4-propan-2-ylquinolin-2-yl)hydrazine is unique due to the presence of both hydrazinyl and isopropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other quinoline derivatives, making it a valuable compound for various applications .
特性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
(4-propan-2-ylquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C12H15N3/c1-8(2)10-7-12(15-13)14-11-6-4-3-5-9(10)11/h3-8H,13H2,1-2H3,(H,14,15) |
InChIキー |
FNJFUYZZASEULX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=NC2=CC=CC=C21)NN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol](/img/structure/B8558395.png)
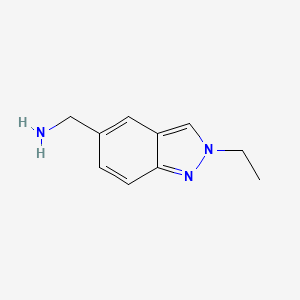
![4-(Methylthio)thieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B8558403.png)
![2-[(2,6-Difluorobenzoyl)amino]-3-[4-[4-(ethoxymethyl)-2,6-dimethoxyphenyl]phenyl]propanoic acid](/img/structure/B8558410.png)
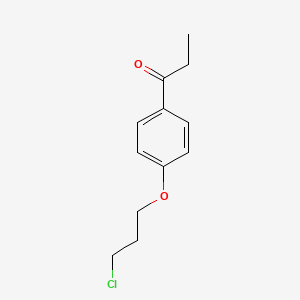
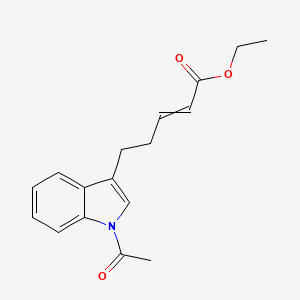
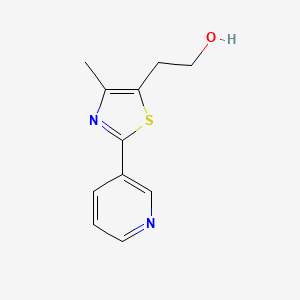

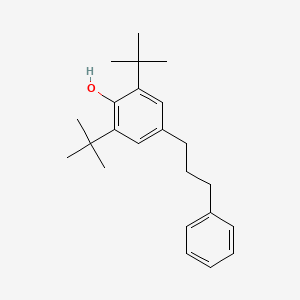

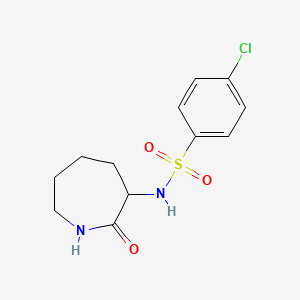

![(3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-yl)methanol](/img/structure/B8558485.png)
